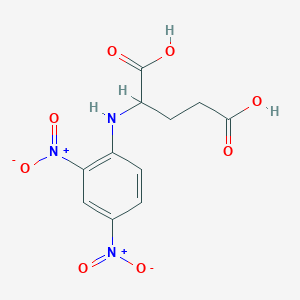

DNP-DL-GLUTAMIC ACID

Übersicht

Beschreibung

DNP-DL-GLUTAMIC ACID is a chemical compound with the molecular formula C11H11N3O8 and a molecular weight of 313.22 g/mol. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of nitro groups and an aniline moiety, which contribute to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of DNP-DL-GLUTAMIC ACID typically involves the nitration of aniline derivatives followed by subsequent reactions to introduce the pentanedioic acid moiety. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the selective nitration of the aniline ring. Industrial production methods may involve large-scale nitration processes followed by purification steps to obtain the desired compound .

Analyse Chemischer Reaktionen

DNP-DL-GLUTAMIC ACID undergoes various chemical reactions, including:

Oxidation: The nitro groups can be further oxidized under specific conditions.

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The aniline moiety can undergo electrophilic substitution reactions, allowing for the introduction of different functional groups. Common reagents used in these reactions include strong acids, reducing agents, and catalysts.

Wissenschaftliche Forschungsanwendungen

Biochemical Properties

DNP-DL-Glutamic Acid primarily targets glutamate receptors in the body, activating both ionotropic and metabotropic receptors. This interaction enhances excitatory neurotransmission in the nervous system, influencing processes such as learning and memory. The compound is also known to affect the glutamine metabolic pathway , with implications for various cellular processes .

Pharmacokinetics

Research indicates that compounds similar to this compound exhibit significant nonlinear pharmacokinetics , which may impact their therapeutic applications. The stability and efficacy of the compound can be influenced by environmental factors such as storage temperature .

Applications in Scientific Research

This compound has several notable applications:

Chemistry

- Synthesis Intermediate : It serves as an intermediate in the synthesis of various organic compounds, making it valuable in chemical research and development.

Biology

- Biological Activities : Studies have explored its potential biological activities, including effects on cellular processes and interactions with biomolecules.

Medicine

- Therapeutic Potential : There is ongoing research into its potential as a therapeutic agent due to its unique chemical properties. Notably, DNP has been investigated for its role in treating conditions like obesity and neurodegenerative disorders by modulating metabolic pathways .

Industry

- Production of Specialty Chemicals : this compound is utilized in the production of specialty chemicals and materials, contributing to various industrial applications.

Case Study 1: Neuroprotective Effects

A study highlighted DNP's potential neuroprotective effects by inducing neurotrophic growth factors involved in neuronal health. This research suggests that DNP could serve as a treatment for neurodegenerative diseases by enhancing cognitive functions through modulation of glutamate pathways .

Case Study 2: Metabolic Disorders

Research has positioned DNP as a candidate for addressing metabolic disorders associated with obesity and diabetes. The compound's ability to influence energy metabolism and reduce oxidative stress presents promising avenues for therapeutic intervention .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemistry | Intermediate in organic synthesis |

| Biology | Studies on cellular processes |

| Medicine | Potential therapeutic agent for metabolic disorders |

| Industry | Production of specialty chemicals |

Wirkmechanismus

The mechanism of action of DNP-DL-GLUTAMIC ACID involves its interaction with specific molecular targets and pathways. The nitro groups and aniline moiety play a crucial role in its reactivity and interactions with biological molecules. The compound may exert its effects by modulating enzymatic activities, binding to receptors, or interfering with cellular processes .

Vergleich Mit ähnlichen Verbindungen

DNP-DL-GLUTAMIC ACID can be compared with other similar compounds, such as:

2,4-Dinitroaniline: Shares the nitroaniline structure but lacks the pentanedioic acid moiety.

2,4-Dinitrophenol: Contains nitro groups but differs in its overall structure and properties.

2,4-Dinitrobenzoic acid: Similar in having nitro groups and a carboxylic acid moiety but differs in the position and number of functional groups. The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Biologische Aktivität

DNP-DL-Glutamic Acid, a compound derived from glutamic acid, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and implications in various biological systems, supported by data tables and relevant case studies.

Overview of this compound

This compound is a racemic mixture of D- and L-glutamic acid, an amino acid that plays a critical role in cellular metabolism and neurotransmission. It is known for its involvement in various physiological processes, including protein synthesis and neurotransmitter release.

- Neuroprotective Effects : this compound has been shown to exhibit neuroprotective properties by modulating mitochondrial function. Research indicates that it can enhance neuronal resistance to metabolic and oxidative stress through mitochondrial uncoupling, which promotes adaptive responses in neurons under stress conditions .

- Immune Evasion : Poly-γ-DL-glutamic acid (PGA), a polymer derived from this compound, has been identified as a key factor in the virulence of Staphylococcus epidermidis, facilitating immune evasion by protecting bacterial cells from antimicrobial peptides and neutrophil phagocytosis . This highlights the compound's role beyond mere metabolic functions, indicating its significance in microbial pathogenesis.

- Growth Regulation : Studies on avian models have demonstrated that supplementation with D- and DL-glutamic acids can influence growth rates. While L-glutamic acid promotes growth, elevated levels of D-glutamic acid have resulted in significant growth depression in chicks . This suggests that the stereochemistry of glutamic acid derivatives can have profound effects on biological outcomes.

Case Studies

- Neuroprotection in Animal Models : In a study involving rats subjected to ischemic conditions, administration of DNP (5 mg/kg) post-occlusion resulted in a 40% reduction in infarct volume and improved mitochondrial health indicators . This suggests potential therapeutic applications for stroke treatment.

- Immune Response Modulation : The secretion of PGA by Staphylococcus epidermidis was shown to be crucial for its survival in the human host, particularly in the presence of high salt concentrations typical of skin environments. This underscores the importance of this compound derivatives in microbial resistance mechanisms .

Table 1: Effects of this compound on Growth Rates

| Treatment Type | Growth Rate Change (%) | Notes |

|---|---|---|

| L-Glutamic Acid (10%) | +10% | Promotes growth in amino acid diets |

| D-Glutamic Acid (3.75%) | -18% | Significant growth depression observed |

| DL-Glutamic Acid (7.5%) | -38% | Severe growth depression noted |

Table 2: Neuroprotective Effects of this compound

| Dose (mg/kg) | Infarct Volume Reduction (%) | Mitochondrial Health Improvement |

|---|---|---|

| 5 | 40 | Significant |

| 10 | 30 | Moderate |

Eigenschaften

IUPAC Name |

2-(2,4-dinitroanilino)pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O8/c15-10(16)4-3-8(11(17)18)12-7-2-1-6(13(19)20)5-9(7)14(21)22/h1-2,5,8,12H,3-4H2,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZBKHTRVUNPZEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001297200 | |

| Record name | 2,4-Dinitrophenyl-DL-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001297200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1655-48-7 | |

| Record name | 2,4-Dinitrophenyl-DL-glutamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1655-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2,4-Dinitrophenyl)-DL-glutamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001655487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1655-48-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89619 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dinitrophenyl-DL-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001297200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,4-dinitrophenyl)-DL-glutamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.216 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.